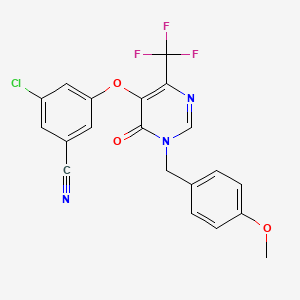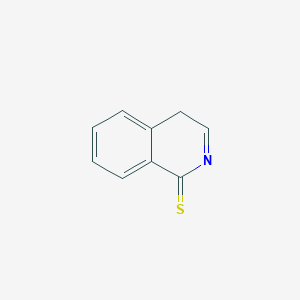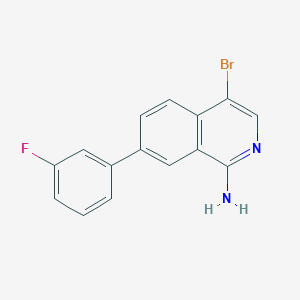
3-Chloro-5-(1-(4-methoxybenzyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yloxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-((1-(4-methoxybenzyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chloro-substituted benzonitrile core, a methoxybenzyl group, and a trifluoromethyl-substituted dihydropyrimidinone moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-((1-(4-methoxybenzyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzonitrile Core: The synthesis begins with the preparation of 3-chloro-5-hydroxybenzonitrile. This can be achieved through the chlorination of 5-hydroxybenzonitrile using thionyl chloride or phosphorus pentachloride.
Introduction of the Methoxybenzyl Group: The next step involves the alkylation of the hydroxy group with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
Formation of the Dihydropyrimidinone Moiety: The final step involves the condensation of the intermediate with 4-(trifluoromethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-((1-(4-methoxybenzyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Applications De Recherche Scientifique
3-Chloro-5-((1-(4-methoxybenzyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-((1-(4-methoxybenzyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: Binding to the active sites of enzymes, thereby inhibiting their activity.
Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5-((1-(4-methoxybenzyl)-6-oxo-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile: Lacks the trifluoromethyl group, which may affect its biological activity and chemical reactivity.
3-Chloro-5-((1-(4-methoxybenzyl)-6-oxo-4-methyl-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile: Contains a methyl group instead of a trifluoromethyl group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of the trifluoromethyl group in 3-Chloro-5-((1-(4-methoxybenzyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential.
Propriétés
Formule moléculaire |
C20H13ClF3N3O3 |
|---|---|
Poids moléculaire |
435.8 g/mol |
Nom IUPAC |
3-chloro-5-[1-[(4-methoxyphenyl)methyl]-6-oxo-4-(trifluoromethyl)pyrimidin-5-yl]oxybenzonitrile |
InChI |
InChI=1S/C20H13ClF3N3O3/c1-29-15-4-2-12(3-5-15)10-27-11-26-18(20(22,23)24)17(19(27)28)30-16-7-13(9-25)6-14(21)8-16/h2-8,11H,10H2,1H3 |
Clé InChI |
YDAPHGKUZKINKU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C=NC(=C(C2=O)OC3=CC(=CC(=C3)C#N)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo-](/img/structure/B13098061.png)

![5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B13098071.png)

![2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B13098090.png)





![N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide](/img/structure/B13098140.png)
![3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole](/img/structure/B13098148.png)
![2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13098154.png)
